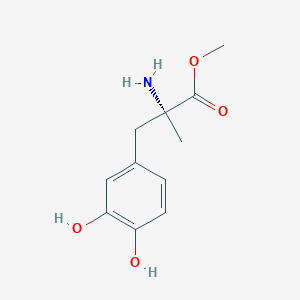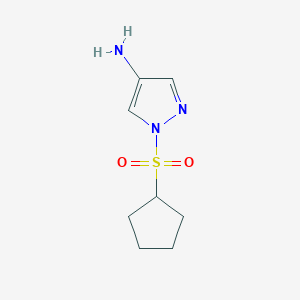
2-Propen-1-ol, 2-iodo-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 2-iodo-, acetate is an organic compound with the molecular formula C5H7IO2 and a molecular weight of 226.01235 g/mol . This compound is characterized by the presence of an iodine atom attached to the propenyl group and an acetate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-iodo-, acetate can be achieved through several methods. One common approach involves the iodination of 2-Propen-1-ol followed by esterification with acetic acid. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 2-iodo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
2-Propen-1-ol, 2-iodo-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 2-iodo-, acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propenyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propen-2-ol, acetate: Similar structure but lacks the iodine atom.
2-Propen-1-ol: Lacks both the iodine atom and the acetate ester group.
Allyl alcohol: Similar propenyl group but without the iodine and acetate ester .
Uniqueness
2-Propen-1-ol, 2-iodo-, acetate is unique due to the presence of both the iodine atom and the acetate ester group. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
791845-53-9 |
|---|---|
Formule moléculaire |
C5H9IO3 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
acetic acid;2-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H5IO.C2H4O2/c1-3(4)2-5;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
Clé InChI |
PQWZZFKGGMLQMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=C(CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)







![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)

![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

